molecular formula C11H14N4 B13540994 1H-Benzimidazole, 5-(1-piperazinyl)-

1H-Benzimidazole, 5-(1-piperazinyl)-

Cat. No.: B13540994
M. Wt: 202.26 g/mol
InChI Key: BYRZMVHZMLASEL-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 5-(1-piperazinyl)- is a heterocyclic compound that features a benzimidazole core with a piperazine substituent at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole, 5-(1-piperazinyl)- can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole core. The piperazine moiety can then be introduced via nucleophilic substitution reactions.

Industrial Production Methods: Industrial production typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole, 5-(1-piperazinyl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the benzimidazole ring or the piperazine substituent.

    Substitution: Both the benzimidazole core and the piperazine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides and acyl chlorides.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups to the benzimidazole or piperazine rings.

Scientific Research Applications

1H-Benzimidazole, 5-(1-piperazinyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool in biological research.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 5-(1-piperazinyl)- involves its interaction with specific molecular targets. For example, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

    1H-Benzimidazole: The parent compound without the piperazine substituent.

    1H-Benzimidazole, 2-(1-piperazinyl)-: A similar compound with the piperazine substituent at the 2-position.

    1H-Benzimidazole, 5-(4-methyl-1-piperazinyl)-: A derivative with a methyl group on the piperazine ring.

Uniqueness: 1H-Benzimidazole, 5-(1-piperazinyl)- is unique due to the specific positioning of the piperazine substituent, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

6-piperazin-1-yl-1H-benzimidazole

InChI

InChI=1S/C11H14N4/c1-2-10-11(14-8-13-10)7-9(1)15-5-3-12-4-6-15/h1-2,7-8,12H,3-6H2,(H,13,14)

InChI Key

BYRZMVHZMLASEL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)N=CN3

Origin of Product

United States

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